Imidazole mustard
Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . A crystal chemical analysis is performed of the structures of some imidazole derivatives capable of polymorphic transformations .
Chemical Reactions Analysis
The chemistry of mustard compounds, including sulfur mustards and nitrogen mustards, has been studied extensively . Sulfur mustard was first synthesized from the reaction of ethylene and sulfur dichloride through an electrophilic addition mechanism .
Physical And Chemical Properties Analysis
Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .
Scientific Research Applications
Imidazole-Based Medicinal Chemistry
Imidazole rings are crucial in natural products and synthetic molecules, significantly impacting medicinal chemistry. Imidazole derivatives interact with various enzymes and receptors, showing broad bioactivities. They have been employed to treat diseases with high therapeutic potency, highlighting their development value. Imidazole-based compounds serve as anticancer, antifungal, antibacterial, and other medicinal agents, with potential in diagnostics and pathology. This highlights the role of imidazole compounds in designing more effective medicinal drugs and diagnostic agents (Zhang et al., 2014).
Hypoxia-Selective Antitumor Agents
Imidazole derivatives like nitrobenzyl quaternary salts of nitrogen mustards act as hypoxia-selective cytotoxins. These compounds, including imidazole examples, have been studied for their differential toxicity under hypoxic and aerobic conditions, indicating potential for use in targeting hypoxic tumor cells. The DNA cross-linking ability of imidazole derivatives in hypoxic cells suggests their applicability in cancer treatment (Tercel et al., 2001).
Adsorption and Removal of Chemical Warfare Agents
Zeolitic imidazolate frameworks (ZIF-8 and ZIF-67) have been applied to adsorb and remove sulfur mustard, a chemical warfare agent. These frameworks demonstrate a high adsorption ability, correlating with solvent polarity. Their effectiveness in removing contaminants from substrates contaminated with sulfur mustard simulants indicates potential for defense against chemical warfare agents (Son et al., 2020).
Environmental and Agricultural Applications
Research on the environmental behavior and translocation of imidacloprid in crops like eggplant, cabbage, and mustard has been conducted. The persistence and metabolite formation of this insecticide, which contains an imidazole ring, were studied to evaluate its safety and effectiveness in pest management (Mukherjee & Gopal, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-bis(2-chloroethyl)aminodiazenyl]-4H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5,8H,1-4H2,(H2,11,17)/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWQWYYZMCKAJ-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(C(=N1)C(=O)N)N=NN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(C(=N1)C(=O)N)/N=N/N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole mustard | |
CAS RN |
5034-77-5 | |
Record name | Imidazole mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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